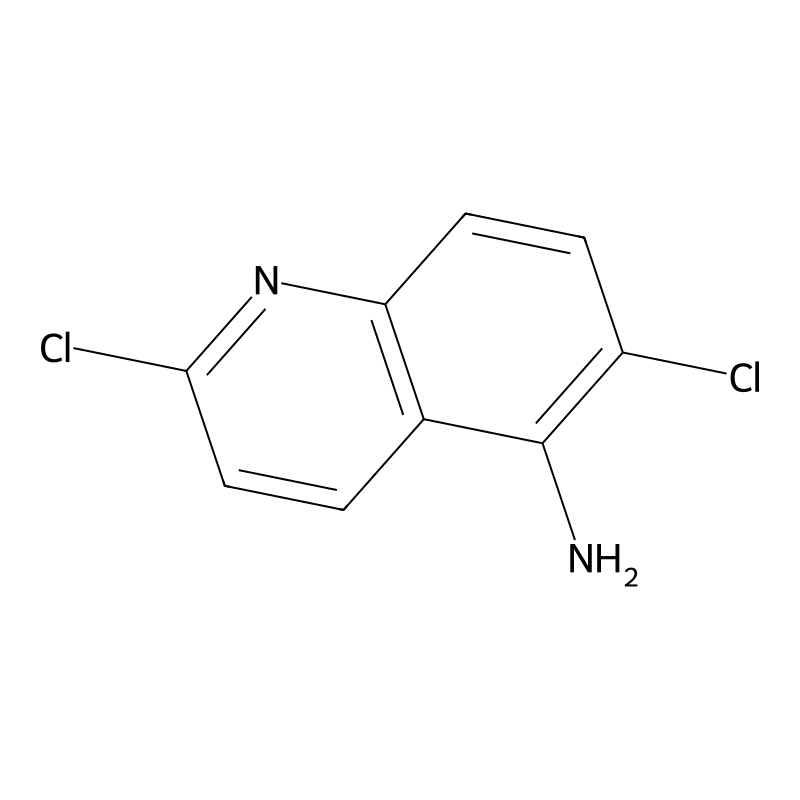

2,6-Dichloroquinolin-5-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,6-Dichloroquinolin-5-amine is an organic compound with the molecular formula and a molecular weight of approximately 213.06 g/mol. It features a quinoline ring structure substituted with two chlorine atoms at the 2 and 6 positions, and an amino group at the 5 position. This compound is categorized under heterocyclic compounds, specifically quinolines, which are known for their diverse biological activities and utility in medicinal chemistry .

The chemical reactivity of 2,6-Dichloroquinolin-5-amine can be attributed to its functional groups. Key reactions include:

- Amination Reactions: The compound can undergo palladium-catalyzed amination, where it reacts with various amines to form substituted products. The selectivity of these reactions can vary depending on the substituents on the quinoline ring .

- Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles in substitution reactions, leading to the formation of various derivatives.

Research indicates that 2,6-Dichloroquinolin-5-amine exhibits significant biological activities, particularly in antimicrobial and antitumor domains. Its structure allows it to interact with biological targets effectively:

- Antimicrobial Properties: Studies have shown that this compound possesses antibacterial activity against various strains of bacteria, making it a candidate for further development as an antimicrobial agent.

- Antitumor Activity: Preliminary research suggests potential anticancer properties, with mechanisms possibly linked to its ability to interfere with cellular processes in cancer cells .

Several methods have been developed for synthesizing 2,6-Dichloroquinolin-5-amine:

- Amination of Dichloroquinoline: A common synthetic route involves the reaction of 2,6-Dichloroquinoline with amines under palladium catalysis. This method allows for selective substitution at the amino position .

- Reactions with Quinone Precursors: Another approach includes reacting 6-chloroquinoline-5,8-quinone with primary aliphatic or aromatic amines in ethanol, which facilitates the formation of the desired amine product.

- Condensation Reactions: The synthesis may also involve condensation reactions between chlorinated quinoline derivatives and other amine sources under controlled conditions.

2,6-Dichloroquinolin-5-amine has several potential applications:

- Pharmaceutical Development: Due to its biological activity, it is being explored as a scaffold for developing new antimicrobial and anticancer drugs.

- Chemical Research: It serves as a useful intermediate in organic synthesis and material science, particularly in designing novel quinoline-based compounds .

Interaction studies involving 2,6-Dichloroquinolin-5-amine focus on its binding affinity to various biological targets. These studies are crucial for understanding its mechanism of action and potential therapeutic uses:

- Protein Binding Studies: Investigations into how this compound interacts with proteins can provide insights into its pharmacodynamics and pharmacokinetics.

- Cellular

Several compounds share structural similarities with 2,6-Dichloroquinolin-5-amine. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,6-Dichloroaniline | Contains an amino group; two chlorine atoms | Primarily used in dye manufacturing |

| 4-Aminoquinoline | Amino group at position 4 on the quinoline ring | Known for its use in antimalarial drugs |

| 8-Hydroxyquinoline | Hydroxy group at position 8 | Exhibits chelation properties |

| 2-Chloroquinoline | Single chlorine atom at position 2 | Used in synthesis of various pharmaceutical agents |

The uniqueness of 2,6-Dichloroquinolin-5-amine lies in its specific substitution pattern that enhances its biological activity compared to other similar compounds.